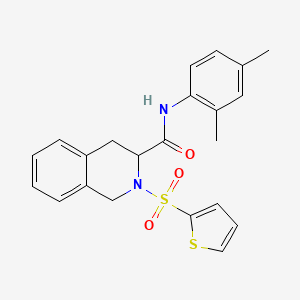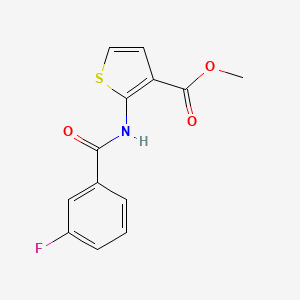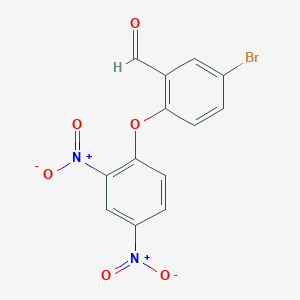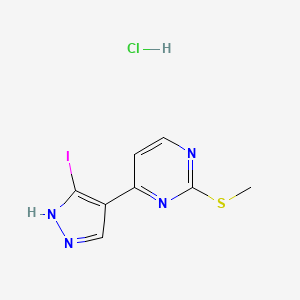![molecular formula C24H26N4O5S B2888710 N-{3'-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 902248-32-2](/img/structure/B2888710.png)
N-{3'-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3’-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that features a spiro-indole-thiadiazole core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a thiadiazole precursor, often involving a cyclization agent such as phosphorus oxychloride (POCl3).
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-{3’-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
N-{3’-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-{3’-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is not fully understood but is believed to involve:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulation of signaling pathways involved in cell proliferation and apoptosis, which could explain its potential anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Indole Derivatives: Widely studied for their anti-cancer and anti-inflammatory activities.
Uniqueness
N-{3’-acetyl-1-[3-(2-methoxyphenoxy)propyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is unique due to its spirocyclic structure, which may confer distinct biological activities not observed in linear analogs.
Propiedades
IUPAC Name |
N-[4-acetyl-1'-[3-(2-methoxyphenoxy)propyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-15-9-7-10-18-21(15)27(13-8-14-33-20-12-6-5-11-19(20)32-4)22(31)24(18)28(17(3)30)26-23(34-24)25-16(2)29/h5-7,9-12H,8,13-14H2,1-4H3,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUTFPBCPIKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=CC=C4OC)N(N=C(S3)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Methoxy-2,3,4,4a,5,10b-hexahydro-1H-chromeno[3,4-b]pyridine;hydrochloride](/img/structure/B2888630.png)

![4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile](/img/structure/B2888634.png)
![N-{[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B2888635.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2888638.png)
![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)
![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)
![{3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanol](/img/structure/B2888644.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2888646.png)
![propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2888648.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)
